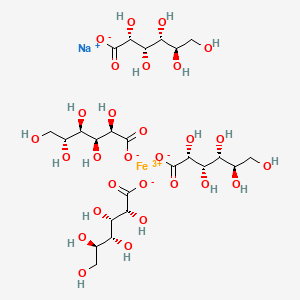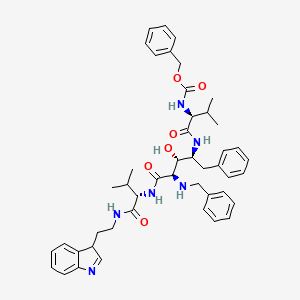
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This particular compound features a piperidinium ring substituted with a guanidinobutyl group and a methyl group, with iodide and hydriodide as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide typically involves the following steps:
Formation of the Guanidinobutyl Group: The guanidinobutyl group can be synthesized by reacting 4-aminobutyric acid with a guanidylating agent such as S-methylisothiourea.
Introduction of the Piperidinium Ring: The guanidinobutyl group is then reacted with 1-methylpiperidine under suitable conditions to form the desired piperidinium derivative.
Addition of Iodide and Hydriodide: The final step involves the addition of iodide and hydriodide ions to the piperidinium derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity . This compound can also interact with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Guanidinobutyric Acid: A simpler guanidine derivative with similar hydrogen bonding capabilities.
Benzoylagmatine: Another guanidine derivative with a benzoyl group, used in similar biological applications.
cis-4-Guanidino-l-proline: A guanidine derivative used as an influenza neuraminidase inhibitor.
Uniqueness
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide is unique due to its combination of a piperidinium ring and a guanidinobutyl group, which provides a distinct set of chemical and biological properties. Its ability to form strong hydrogen bonds and interact with metal ions makes it particularly valuable in various research and industrial applications.
Properties
CAS No. |
96397-13-6 |
|---|---|
Molecular Formula |
C11H26I2N4 |
Molecular Weight |
468.16 g/mol |
IUPAC Name |
2-[4-(1-methylpiperidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C11H25N4.2HI/c1-15(8-4-2-5-9-15)10-6-3-7-14-11(12)13;;/h2-10H2,1H3,(H4,12,13,14);2*1H/q+1;;/p-1 |
InChI Key |
GLKDKQNTJCJVLO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCCCN=C(N)N.I.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




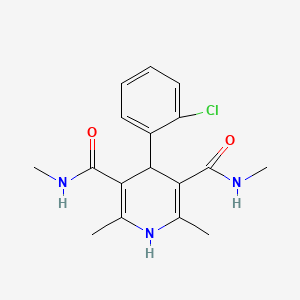


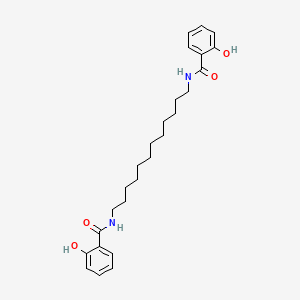
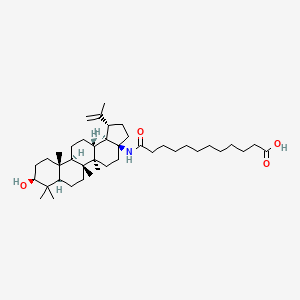
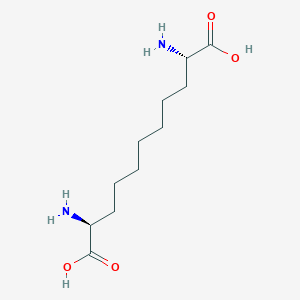
![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)

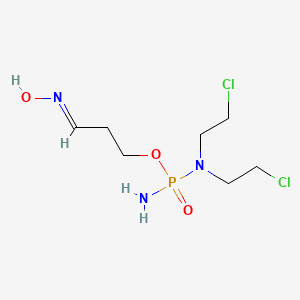
![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)
